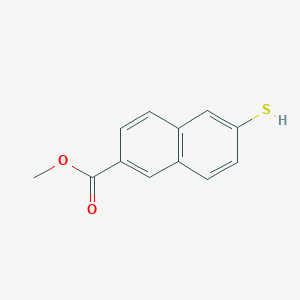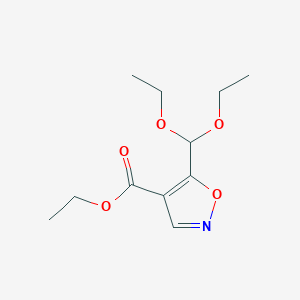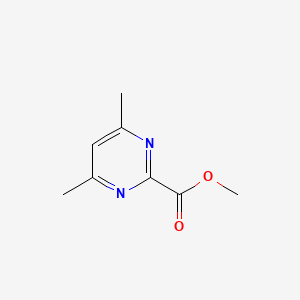
Methyl 6-sulfanylnaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-sulfanylnaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The IUPAC name for this compound is methyl 6-mercapto-2-naphthoate .
Molecular Structure Analysis
The InChI code for “Methyl 6-sulfanylnaphthalene-2-carboxylate” is 1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 6-sulfanylnaphthalene-2-carboxylate” has a molecular weight of 218.28 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Kinetic Resolution
Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are more lipophilic derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters, have been synthesized for their potential biological activity. These compounds were produced via the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate. Furthermore, the kinetic resolution of these compounds, facilitated by Candida antarctica lipase B (Novozym 435®), led to the enantiomeric excess of the target products reaching 70%. This highlights the compound's significance in chiral chemistry and its potential applications in the development of pharmaceuticals (Andzans et al., 2013).
Acylation Processes
Methyl 6-sulfanylnaphthalene-2-carboxylate derivatives are pivotal in the acylation process of organic compounds, which is a fundamental step in synthesizing various chemical products. For instance, 2,6-Methylacylnaphthalene, an essential organic chemical raw material, is synthesized through the acylation of 2-methylnaphthalene. This process, catalyzed by molecular sieves in a green and environmentally friendly manner, is crucial for producing polyethylene 2,6-naphthalene dicarboxylate (PEN), a polymer of significant industrial value. The modification of molecular sieves with citric acid showed an improvement in catalytic activity, offering a more efficient pathway for synthesizing valuable chemical products (Sun et al., 2022).
Environmental Applications
Anaerobic Mineralization
The anaerobic mineralization of stable-isotope-labeled 2-Methylnaphthalene, a process of biodegradation under anaerobic conditions, was extensively studied to understand the bioremediation potential of methyl 6-sulfanylnaphthalene-2-carboxylate derivatives. The study revealed that a sulfate-reducing consortium could degrade 2-methylnaphthalene at significant rates, with a large portion of the compound being mineralized to CO2. This research underscores the compound's potential role in environmental cleanup and bioremediation efforts (Sullivan et al., 2001).
Eigenschaften
IUPAC Name |
methyl 6-sulfanylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLGXHOJDCQIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)


![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)


![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807086.png)
![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)
